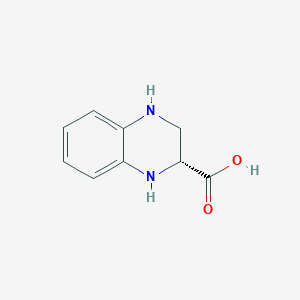

(R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid

Description

(R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid is a chiral bicyclic compound featuring a tetrahydroquinoxaline core with a carboxylic acid substituent at the C2 position. Its stereochemistry (R-configuration) makes it valuable in asymmetric synthesis and pharmaceutical applications, particularly as a precursor for bioactive molecules targeting neurological or metabolic pathways. The compound’s rigid bicyclic structure and carboxylic acid group enhance its ability to participate in hydrogen bonding and metal coordination, influencing its reactivity and biological interactions .

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(2R)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1 |

InChI Key |

VRRWYUWUFBCTEZ-MRVPVSSYSA-N |

Isomeric SMILES |

C1[C@@H](NC2=CC=CC=C2N1)C(=O)O |

Canonical SMILES |

C1C(NC2=CC=CC=C2N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline-2-carboxylic acid using a chiral catalyst to obtain the desired ®-enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of ®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced chiral catalysts and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline-2-carboxylic acid.

Reduction: Further reduction can lead to the formation of tetrahydroquinoxaline derivatives.

Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.

Major Products

Oxidation: Quinoxaline-2-carboxylic acid.

Reduction: Various tetrahydroquinoxaline derivatives.

Substitution: Derivatives with different functional groups replacing the carboxylic acid group.

Scientific Research Applications

®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to its structure. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Research Findings

- Stereochemical Impact : The (R)-enantiomer of the target compound exhibits higher enantioselectivity in catalytic reactions compared to racemic analogs, as observed in asymmetric hydrogenation studies .

- Substituent Effects :

- Reactivity: The epoxide in 1244954-14-0 confers electrophilic reactivity, making it prone to nucleophilic ring-opening reactions, unlike the more stable tetrahydroquinoxaline core of the target compound .

Biological Activity

(R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid is a bicyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of tetrahydroquinoxaline derivatives, which have demonstrated potential in various therapeutic applications, particularly in oncology and neuroprotection.

Chemical Structure and Properties

The structure of (R)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid features a fused bicyclic ring system with a carboxylic acid functional group. This unique configuration contributes to its biological activity by influencing its interaction with biological targets.

| Property | Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 178.19 g/mol |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 4.5 |

Antitumor Effects

Recent studies have highlighted the antitumor potential of (R)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid and its derivatives. For instance:

- Inhibition of Tubulin Polymerization : Compounds derived from this scaffold have shown to inhibit tubulin polymerization, which is crucial for cancer cell division. A derivative exhibited an IC value of 3.97 μM against tubulin polymerization .

- Cell Cycle Arrest and Apoptosis Induction : The compound has been reported to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines, such as HeLa and K562 .

Neuroprotective Properties

The neuroprotective effects of (R)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid have also been investigated:

- Inhibition of Neuroinflammation : Studies indicate that tetrahydroquinoxaline derivatives can inhibit NF-κB transcriptional activity induced by lipopolysaccharides (LPS), suggesting their potential in treating neurodegenerative diseases characterized by inflammation .

- Protection Against Oxidative Stress : The compound has been shown to mitigate oxidative stress in neuronal cells, contributing to its neuroprotective profile.

Structure-Activity Relationship (SAR)

The biological activity of (R)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid can be significantly influenced by structural modifications:

- Substituents on the Quinoline Ring : Variations in substituents at specific positions on the quinoline ring have been correlated with enhanced antiproliferative activity. For example, compounds with methoxy groups at position 4 exhibited superior activity compared to unsubstituted analogs .

- Derivatives with Sulfonamide Groups : Recent research has synthesized sulfonamide derivatives that maintain the core quinoxaline structure while enhancing biological efficacy against cancer cells .

Case Studies

Several case studies illustrate the effectiveness of (R)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid:

- Study on Antiproliferative Activity :

- Neuroprotection in Animal Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.